molecular formula C6H6N4O2 B2536771 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile CAS No. 1006458-41-8

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B2536771
CAS No.: 1006458-41-8
M. Wt: 166.14
InChI Key: DHGMCZZQASRRBJ-UHFFFAOYSA-N
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Description

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound with the molecular formula C6H6N4O2. It contains a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position, along with an acetonitrile group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-4-nitro-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.

    5-Methyl-4-nitro-1H-pyrazole: Lacks the acetonitrile group.

    2-(5-Methyl-1H-pyrazol-4-yl)pyridine: Contains a pyridine ring instead of a nitro group.

Uniqueness

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both a nitro group and an acetonitrile group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMCZZQASRRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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